molecular formula C17H14ClN5O5S2 B255726 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide

5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide

Cat. No.: B255726
M. Wt: 467.9 g/mol
InChI Key: FEIRKSUMOBBUMR-UHFFFAOYSA-N
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Description

5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide: is a complex organic compound that belongs to the class of benzamides. It features a unique structure with a combination of chloro, nitro, and thiadiazole groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide typically involves multiple steps The process begins with the nitration of a suitable benzene derivative to introduce the nitro groupThe thiadiazole ring is then formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a sulfur source .

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under suitable conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with various enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness: The uniqueness of 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of both nitro and thiadiazole groups provides a versatile platform for the development of new compounds with diverse applications .

Properties

Molecular Formula

C17H14ClN5O5S2

Molecular Weight

467.9 g/mol

IUPAC Name

5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C17H14ClN5O5S2/c1-2-15-20-21-17(29-15)22-30(27,28)12-6-4-11(5-7-12)19-16(24)13-9-10(18)3-8-14(13)23(25)26/h3-9H,2H2,1H3,(H,19,24)(H,21,22)

InChI Key

FEIRKSUMOBBUMR-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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